2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
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Overview
Description
2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amidoxime with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . The resulting oxadiazole intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The compound’s ability to form hydrogen bonds and π-π interactions with target molecules contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)aniline: Another oxadiazole derivative with similar structural features.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A compound with a similar aromatic structure but different functional groups.
Uniqueness
2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is unique due to its specific combination of the oxadiazole ring and the amide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12(2)17(22)19-15-10-6-9-14(11-15)18-20-16(21-23-18)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFJTZNRIPJAHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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